molecular formula C15H14O3 B6364886 2-(4-Methoxy-2-methylphenyl)benzoic acid CAS No. 854236-46-7

2-(4-Methoxy-2-methylphenyl)benzoic acid

Cat. No.: B6364886
CAS No.: 854236-46-7
M. Wt: 242.27 g/mol
InChI Key: SNBMALIRAOBZQT-UHFFFAOYSA-N
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Description

2-(4-Methoxy-2-methylphenyl)benzoic acid, also known as 4-Methoxy-2-methylbenzoic acid, is a trisubstituted aromatic compound. It is a positional isomeric form of 2-methoxy-4-methylbenzoic acid. This compound readily forms complexes with various metal ions such as manganese (II), cobalt (II), nickel (II), copper (II), zinc (II), and cadmium (II) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-2-methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-methyl-3-nitrobenzenesulfonic acid with 2-methyl-5-nitrophenol. This method yields the target compound in total yields of 17% and 37%, respectively . Another method involves the cyclization of o-diaminopyridines with 2-methoxy-4-(methylsulfanyl)benzoic acid in polyphosphoric acid or phosphorus oxychloride (POCl3) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-2-methylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups or reduce other functional groups present in the molecule.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents on the aromatic ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-Methoxy-2-methylphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-2-methylphenyl)benzoic acid involves its interaction with molecular targets and pathways. The compound’s ability to form complexes with metal ions suggests that it may influence metal-dependent biological processes. For example, it can act as a ligand, binding to metal ions and affecting their availability and reactivity in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxy-2-methylphenyl)benzoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and ability to form metal complexes. This makes it particularly useful in applications requiring specific metal-ligand interactions and in the synthesis of specialized organic compounds.

Properties

IUPAC Name

2-(4-methoxy-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-9-11(18-2)7-8-12(10)13-5-3-4-6-14(13)15(16)17/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBMALIRAOBZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681242
Record name 4'-Methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854236-46-7
Record name 4'-Methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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